![molecular formula C19H21N5O6S B15008072 7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one
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Overview
Description
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[420]OCT-1(6)-EN-5-ONE is a complex organic compound featuring a unique combination of morpholine, nitrophenyl, and sulfanylidene groups
Preparation Methods
The synthesis of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable phenyl precursor to introduce the nitro group.
Introduction of morpholine groups: The nitrophenyl intermediate is then reacted with morpholine to introduce the morpholine groups at the desired positions.
Formation of the sulfanylidene group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines).
Scientific Research Applications
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine group and may have similar chemical properties and applications.
Nitrophenyl compounds: These compounds contain the nitrophenyl group and may exhibit similar reactivity and biological activity.
Sulfanylidene compounds: These compounds feature the sulfanylidene group and may have similar chemical and biological properties.
The uniqueness of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE lies in its combination of these functional groups, which can lead to distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H21N5O6S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
7-(2,4-dimorpholin-4-yl-5-nitrophenyl)-3-sulfanylidene-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one |
InChI |
InChI=1S/C19H21N5O6S/c25-17-15-16(30-18(15)21-19(31)20-17)11-9-14(24(26)27)13(23-3-7-29-8-4-23)10-12(11)22-1-5-28-6-2-22/h9-10,16H,1-8H2,(H2,20,21,25,31) |
InChI Key |
URWSGDPPIZGQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C3C4=C(O3)NC(=S)NC4=O)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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